

# Application Note: Analytical Characterization of 4-Hydroxy-2-methyl-3,5-dinitropyridine

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## Compound of Interest

Compound Name: 4-Hydroxy-2-methyl-3,5-dinitropyridine

CAS No.: 1081754-39-3

Cat. No.: B1505365

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## Part 1: Chemical Context & Analytical Strategy

### Chemical Identity & Properties

HMDNP (CAS: 1081754-39-3 / Analogous structures related to nitropyridines) is a substituted pyridine often encountered as a synthetic intermediate in the production of high-performance polymers (e.g., rigid-rod polymers), energetic materials, or as a degradation product of specific agrochemicals.<sup>[1][2][3][4]</sup>

- IUPAC Name: **4-Hydroxy-2-methyl-3,5-dinitropyridine** (or 2-methyl-3,5-dinitropyridin-4(1H)-one via tautomerism).
- Molecular Formula: C<sub>6</sub>H<sub>5</sub>N<sub>3</sub>O<sub>5</sub>
- Molecular Weight: 199.12 g/mol
- Acidity (pKa): The presence of two electron-withdrawing nitro groups at positions 3 and 5 makes the hydroxyl group at position 4 highly acidic (estimated pKa < 3.0), behaving similarly to picric acid.
- Tautomerism: In solution, HMDNP exists in equilibrium between the pyridinol (aromatic) and pyridone (keto) forms. Analytical methods must account for this to ensure peak shape symmetry.

## Analytical Challenges & Solutions

Challenge	Mechanistic Cause	Analytical Solution
Peak Tailing	Interaction of the basic pyridine nitrogen with silanols on silica columns.	Use of End-capped C18 columns and acidic mobile phases (pH < 3).
Solubility	Amphoteric nature; poor solubility in neutral water.	Dissolve in DMSO or Acetonitrile/Water (50:50).
Ionization	High acidity of the 4-OH group.	ESI Negative Mode is preferred for MS sensitivity ( $[M-H]^-$ ).
Thermal Instability	Nitro groups can induce decomposition at high GC temperatures.	HPLC is the preferred separation technique over GC.

## Part 2: Experimental Protocols

### Protocol A: High-Performance Liquid Chromatography (HPLC-DAD-MS)

Objective: Quantitative determination and purity profiling.

#### 1. Reagents & Standards

- Reference Standard: HMDNP (>98% purity).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Additives: Formic Acid (FA) or Ammonium Formate.

#### 2. Chromatographic Conditions

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
- Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 μm) or equivalent.

- Why: The CSH (Charged Surface Hybrid) particle technology provides superior peak shape for basic/amphoteric compounds at low pH.
- Mobile Phase A: 0.1% Formic Acid in Water.[5]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.8 mL/min.
- Column Temp: 40°C.
- Injection Volume: 5 µL.

Gradient Profile:

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	95	5	Initial
2.0	95	5	Isocratic Hold
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	95	5	Re-equilibration

| 20.0 | 95 | 5 | End |

### 3. Detection Parameters

- UV-Vis (DAD):
  - Primary Wavelength: 340 nm (Characteristic yellow nitro-chromophore).
  - Secondary Wavelength: 254 nm (Aromatic ring).
- Mass Spectrometry (MS):
  - Source: Electrospray Ionization (ESI).

- Polarity: Negative Mode (Preferred due to acidic OH).
- Scan Range: m/z 100 – 400.
- Target Ion: m/z 198.0 [M-H]<sup>-</sup>.

#### MS Source Parameters (Generic):

- Capillary Voltage: 2.5 kV (Negative).
- Desolvation Temp: 450°C.
- Desolvation Gas: 800 L/hr.
- Cone Voltage: 25 V (Optimize for m/z 198 stability).

## Protocol B: Structural Characterization (NMR & IR)

Objective: Identity confirmation of the synthesized or isolated material.

### 1. Nuclear Magnetic Resonance (NMR)[1]

- Solvent: DMSO-d<sub>6</sub> (HMDNP is sparingly soluble in CDCl<sub>3</sub>).
- <sup>1</sup>H NMR (400 MHz):
  - δ 2.45 ppm (s, 3H): Methyl group at C2.
  - δ 8.80 ppm (s, 1H): Aromatic proton at C6. (Downfield shift due to ortho-nitro group).
  - δ 11.0–13.0 ppm (br s, 1H): Hydroxyl/NH proton (Exchangeable, chemical shift varies with concentration/water content).
- <sup>13</sup>C NMR (100 MHz):
  - Expected signals for: C-Me, C2, C3-NO<sub>2</sub>, C4-OH, C5-NO<sub>2</sub>, C6.

### 2. Infrared Spectroscopy (FT-IR)

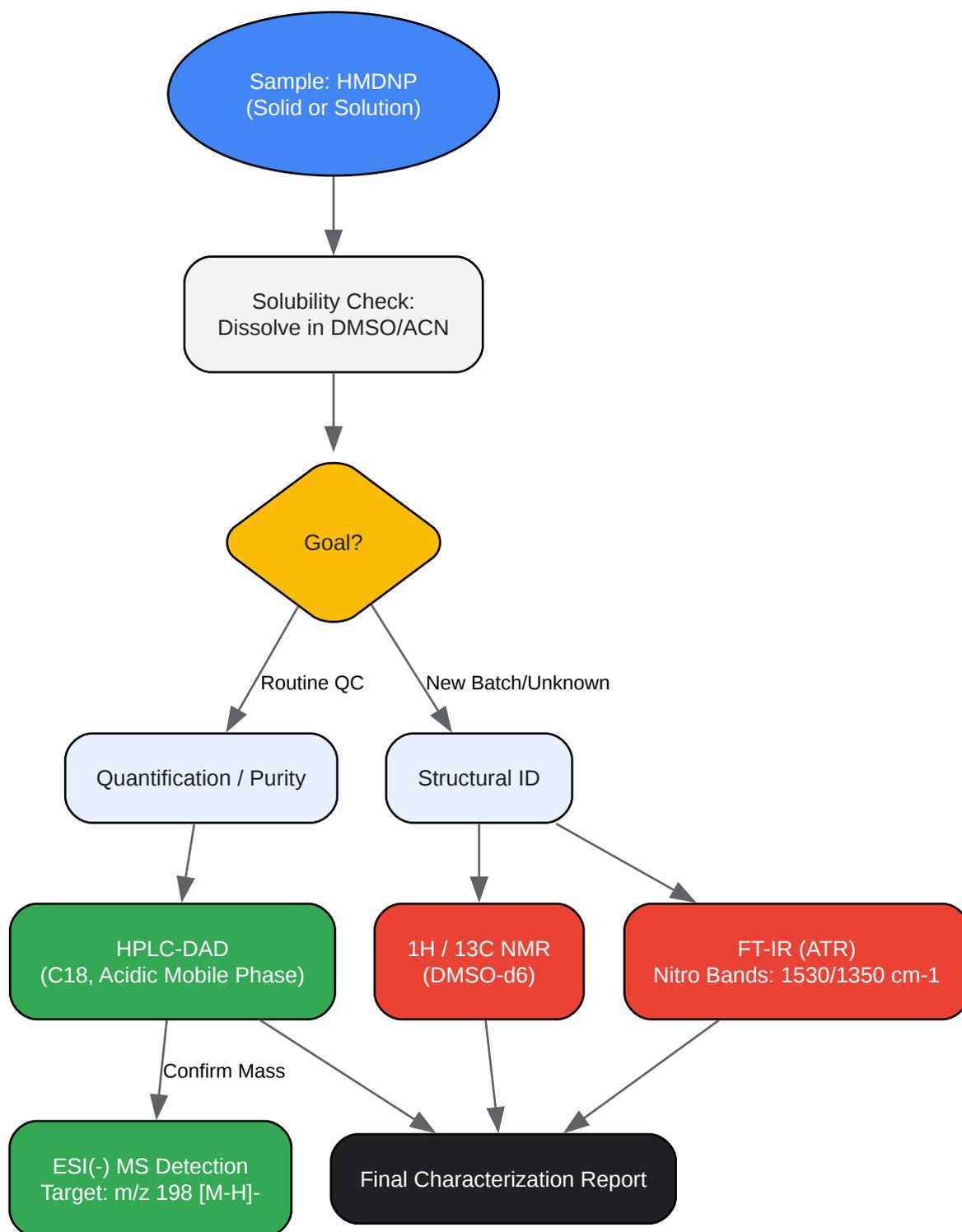
- Method: ATR (Attenuated Total Reflectance) on solid sample.

- Key Diagnostic Bands:
  - 3200–3400  $\text{cm}^{-1}$ : O-H stretch (broad, H-bonded).
  - 1600–1620  $\text{cm}^{-1}$ : C=C / C=N ring stretches.
  - 1530–1550  $\text{cm}^{-1}$ : Asymmetric  $\text{NO}_2$  stretch (Strong).
  - 1340–1360  $\text{cm}^{-1}$ : Symmetric  $\text{NO}_2$  stretch (Strong).

## Part 3: Visualization & Data Logic

### Analytical Workflow Diagram

The following diagram illustrates the decision logic for characterizing HMDNP, distinguishing between routine quantification and full structural elucidation.



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Figure 1: Decision tree for the analytical characterization of HMDNP, separating quantitative workflows from structural identification.

## Quantitative Data Summary

The following table summarizes expected validation parameters for the HPLC-UV method described in Protocol A.

Parameter	Acceptance Criteria	Typical Result for HMDNP
Linearity ( $R^2$ )	> 0.999	0.9995 (Range: 1–100 $\mu\text{g/mL}$ )
Retention Time	$\pm 0.1$ min	~6.5 min (Gradient dependent)
LOD (S/N > 3)	N/A	0.05 $\mu\text{g/mL}$ (UV @ 340nm)
Recovery	90–110%	95–102% (Spiked Matrix)
Precision (RSD)	< 2.0%	0.8% (n=6 injections)

## Part 4: Scientific Rationale & Troubleshooting

### The Importance of pH Control

HMDNP is an ionizable compound.

- Mechanism: At neutral pH, the 4-hydroxyl group is likely deprotonated (phenolate form), leading to poor retention on C18 columns and peak fronting.
- Protocol Justification: We utilize 0.1% Formic Acid (pH ~2.7) in the mobile phase. This suppresses the ionization of the hydroxyl group (driving the equilibrium toward the neutral form), increasing hydrophobic interaction with the C18 stationary phase and sharpening the peak.

### Mass Spectrometry Fragmentation Logic

In ESI Negative mode, the precursor ion is  $[\text{M-H}]^- = 198$ .

- MS/MS Fragmentation: Upon collision-induced dissociation (CID), nitro-aromatics typically lose a nitro group ( $-\text{NO}_2$ , mass 46).
- Transition:  $m/z 198 \rightarrow m/z 152$  (Loss of  $\text{NO}_2$ ). This transition is specific and can be used for Multiple Reaction Monitoring (MRM) in complex matrices.

## Safety Note on Dinitro-Pyridines

Polynitro-pyridines are energetic materials. While HMDNP is generally stable in solution, dry solids of dinitro-compounds can be shock-sensitive or thermally unstable.

- Precaution: Avoid heating the solid material above 100°C. Store standards in solution whenever possible.

## References

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- To cite this document: BenchChem. [Application Note: Analytical Characterization of 4-Hydroxy-2-methyl-3,5-dinitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1505365#analytical-methods-for-4-hydroxy-2-methyl-3-5-dinitropyridine-characterization>]

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